molecular formula C13H17NO2S B2460734 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 831245-55-7

3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B2460734
CAS RN: 831245-55-7
M. Wt: 251.34
InChI Key: RQZRQRIKMVNRKK-UHFFFAOYSA-N
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Description

3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide, also known as IDT or N-(4-Isopropylphenyl)-2,3-dihydrothieno[3,4-d][1,3]oxazin-4-amine, is a chemical compound that has gained significant attention in scientific research. IDT is a heterocyclic compound that contains a thiophene ring and an oxazinone ring. It is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 and has been shown to have potential therapeutic applications in the treatment of pain and other neurological disorders.

Mechanism of Action

3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide acts as a voltage-gated sodium channel Nav1.7 inhibitor by binding to the channel's voltage sensor domain 2 (VSD2). This binding results in a shift in the voltage dependence of channel activation, making it more difficult for the channel to open. This, in turn, reduces the influx of sodium ions into the cell, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects:
3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has been shown to be a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. It has been found to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has also been investigated for its potential use in the treatment of epilepsy, migraine, and other neurological disorders. 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has been found to have a low toxicity profile and has not been associated with significant adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, making it a valuable tool for studying the role of this channel in pain transmission and other neurological disorders. 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has also been found to have a low toxicity profile, making it a safe compound to use in animal studies.
One limitation of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has a short half-life in vivo, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide. One area of interest is the development of more potent and selective Nav1.7 inhibitors based on the structure of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide. Another area of interest is the investigation of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide's potential use in the treatment of other neurological disorders, such as epilepsy and migraine. Additionally, further studies are needed to establish the long-term safety and efficacy of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide in animal models and humans.

Synthesis Methods

The synthesis of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves the reaction of 4-isopropylaniline with 2-chloroacetyl chloride to form 4-isopropyl-N-(2-chloroacetyl)aniline. This intermediate is then reacted with thiophene-2,3-dione in the presence of a base to form 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide. The synthesis of 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has been extensively studied for its potential therapeutic applications in the treatment of pain and other neurological disorders. It has been shown to be a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has been found to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. 3-((4-Isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has also been investigated for its potential use in the treatment of epilepsy, migraine, and other neurological disorders.

properties

IUPAC Name

1,1-dioxo-N-(4-propan-2-ylphenyl)-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10(2)11-3-5-12(6-4-11)14-13-7-8-17(15,16)9-13/h3-8,10,13-14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZRQRIKMVNRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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